Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Description
The compound Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester is a benzoic acid derivative with a methoxy-substituted phenyl group at the 4-position and a hydroxyl group at the 2-position. Its methyl ester functionality enhances lipophilicity, making it relevant in pharmaceutical and materials science applications. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest that its synthesis likely involves esterification of substituted benzoic acids with methanol or other alcohols under acidic or coupling conditions (DCC/DMAP) .
Properties
IUPAC Name |
methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-12-5-3-11(4-6-12)10-21-13-7-8-14(15(17)9-13)16(18)20-2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANXOBHKQWFRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441538 | |
| Record name | Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148965-89-3 | |
| Record name | Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound (C₁₆H₁₆O₅, MW 288.29 g/mol) features three critical functional groups:
- A methyl ester at the carboxylic acid position.
- A 2-hydroxy group on the aromatic ring.
- A 4-[(4-methoxyphenyl)methoxy] ether substituent at the para position relative to the hydroxy group.
Key synthetic challenges include:
- Avoiding premature deprotection of the hydroxy group during etherification.
- Ensuring regioselective introduction of the bulky 4-methoxybenzyloxy moiety.
- Optimizing esterification without side reactions such as transesterification.
Core Synthetic Strategies
Stepwise Esterification and Etherification
This approach prioritizes early esterification followed by sequential functionalization.
Methyl Ester Formation
- Substrate: 2-Hydroxy-4-[(4-methoxyphenyl)methoxy]benzoic acid.
- Reagents: Methanol (excess), concentrated sulfuric acid (catalytic).
- Conditions: Reflux at 85°C for 6 hours.
- Workup: Concentration under reduced pressure, dissolution in ethyl acetate, washing with NaHCO₃ and brine, drying (Na₂SO₄), and solvent evaporation.
Yield: >95% (analogous to, Example 1).
Mechanistic Insight:
The acid-catalyzed esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water. Sulfuric acid enhances electrophilicity of the carbonyl carbon.
Etherification of the 4-Position
- Substrate: Methyl 2-hydroxy-4-hydroxybenzoate.
- Reagents: 4-Methoxybenzyl chloride, K₂CO₃ (base), acetone (solvent).
- Conditions: Reflux at 60°C for 10 hours.
- Workup: Filtration, solvent evaporation, and recrystallization from hexane.
Yield: ~70% (based on, Section 2.3).
Critical Note:
The 2-hydroxy group must be protected (e.g., as a benzyl ether) prior to etherification to prevent competing reactions. Deprotection post-etherification is achieved via hydrogenolysis.
One-Pot Tandem Synthesis
For industrial-scale production, tandem reactions reduce purification steps.
Simultaneous Esterification and Etherification
- Substrate: 2,4-Dihydroxybenzoic acid.
- Reagents:
- Methylation: Dimethyl sulfate, NaOH.
- Etherification: 4-Methoxybenzyl bromide, K₂CO₃.
- Conditions:
- Methylation at 25°C for 2 hours.
- Etherification at 80°C for 8 hours.
- Workup: Acidification (HCl), extraction with dichloromethane, column chromatography (SiO₂, hexane/EtOAc 4:1).
Yield: 65–72% (estimated from, Table 1).
Advantages:
- Avoids intermediate isolation.
- Minimizes exposure of sensitive groups.
Advanced Methodologies for Regioselective Functionalization
Ortho-Directing Effects in Electrophilic Substitution
The 2-hydroxy group acts as an ortho/para director, necessitating protection to ensure para-selective etherification.
Protection of 2-Hydroxy Group
- Substrate: 2,4-Dihydroxybenzoic acid.
- Protection: Benzyl bromide (2.25 eq), K₂CO₃, acetone.
- Conditions: Reflux for 10 hours.
- Yield: 69% (4-(benzyloxy)-3,5-dimethoxybenzoic acid analog).
Deprotection:
Hydrogenation over Pd/C (10 wt%) in methanol under H₂ atmosphere.
Analytical Validation and Quality Control
Industrial-Scale Optimization
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
(a) Benzoic Acid, 4-(4-Pentenyloxy)-, 2-Methoxy-1,4-phenylene Ester (Compound 6, )
- Structure : Contains a 4-pentenyloxy chain and a central 2-methoxy-substituted phenylene group.
- Key Differences : The target compound replaces the pentenyloxy chain with a [(4-methoxyphenyl)methoxy] group and has a hydroxyl instead of a methoxy group at the 2-position.
(b) Methyl 2-[(E)-(4-Methoxybenzylidene)amino]benzoate ()
- Structure : Features a Schiff base linkage (imine) between the 4-methoxybenzylidene group and the benzoate.
- Key Differences : The target compound lacks the imine group but includes a hydroxyl and a benzyloxy substituent.
- Impact :
(c) Benzoic Acid, 4-(Acetylamino)-2-Hydroxy-, Methyl Ester ()
- Structure: Contains an acetylamino group at the 4-position and a hydroxyl group at the 2-position.
- Key Differences: The target compound replaces the acetylamino group with a [(4-methoxyphenyl)methoxy] group.
- Impact :
Key Observations :
- Steric Hindrance : The [(4-methoxyphenyl)methoxy] group in the target compound may necessitate longer reaction times or elevated temperatures compared to simpler analogs.
Biological Activity
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester (commonly referred to as compound CID 10541338) is a synthetic derivative of benzoic acid with notable biological activities. This article summarizes the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H16O5
- Molecular Weight : 288.29 g/mol
- CAS Registry Number : 10541338
The compound features a hydroxyl group and methoxy groups that contribute to its biological activity. Its structure allows for interactions with various biological targets.
Anticancer Activity
Research has demonstrated that benzoic acid derivatives exhibit significant anticancer properties. A study conducted on various cell lines revealed that this compound inhibits the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of MCF-7 Breast Cancer Cells
In a study evaluating the effects of different benzoic acid derivatives on MCF-7 breast cancer cells, it was found that:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 31.25 | 33.29 |
| 125 | 28.35 |
| 250 | 97.62 |
At higher concentrations, the compound exhibited a dose-dependent increase in cytotoxicity against MCF-7 cells, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives have also been well-documented. The compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These findings suggest that the compound could be utilized in developing new antimicrobial agents .
Antioxidant Activity
Antioxidant activity is another key feature of benzoic acid derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Antioxidant Activity Assessment
The antioxidant potential of this compound was evaluated using DPPH and ABTS assays:
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 45.0 |
| ABTS | 30.5 |
Lower IC50 values indicate higher antioxidant activity, suggesting that this compound can effectively neutralize free radicals .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves esterification and etherification steps. For example, coupling 2-hydroxy-4-methoxybenzoic acid with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group, followed by methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄). Yield optimization requires precise stoichiometric ratios (1:1.2 for benzylation) and controlled reaction temperatures (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–8.0 ppm for substituted benzene rings) and methoxy/ester groups (δ 3.7–4.0 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (272.296 g/mol) using high-resolution MS (HRMS) or ESI-MS .
- FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) groups. Cross-reference with NIST spectral databases for validation .
Advanced: How can solubility and bioavailability be improved for pharmacological studies?
Methodological Approach:
- LogP Optimization : The reported LogP of 3.06 suggests moderate hydrophobicity. Introduce hydrophilic groups (e.g., hydroxyls) via derivatization or use co-solvents (DMSO/PEG 400) in formulation.
- Salt Formation : React with sodium or potassium hydroxide to form water-soluble salts.
- Nanoparticle Encapsulation : Use liposomes or polymeric nanoparticles to enhance dissolution rates .
Advanced: How does pH influence the compound’s stability in aqueous solutions?
Answer:
The ester bond is susceptible to hydrolysis under extreme pH.
- Acidic Conditions (pH < 3) : Protonation of the ester carbonyl accelerates hydrolysis to 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoic acid.
- Basic Conditions (pH > 10) : Base-catalyzed hydrolysis yields the carboxylate salt. Stability studies via HPLC at 25°C over 24 hours (pH 1–13) can quantify degradation kinetics .
Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., melting point)?
Methodology:
- Differential Scanning Calorimetry (DSC) : Measure melting points under inert gas (N₂) to avoid oxidation.
- Cross-Validation : Compare data with NIST’s thermodynamic databases and replicate experiments using standardized protocols. Discrepancies may arise from polymorphic forms or impurities .
Basic: What are the key chromatographic parameters for purity analysis?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, v/v) at 1.0 mL/min. Retention time ~8.2 minutes.
- TLC : Silica gel GF254; eluent hexane:ethyl acetate (3:1). Rf ≈ 0.45 under UV visualization .
Advanced: How to design derivatives for enhanced biological activity?
Strategy:
- Structure-Activity Relationship (SAR) : Modify the methoxy or benzyloxy groups. For example, replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to alter receptor binding.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase) using the compound’s 3D structure (InChIKey: PUXJRQHDLYGOCY-UHFFFAOYSA-N) .
Advanced: What in vitro assays assess interactions with biological membranes?
Approach:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
